molecular formula C11H14ClNO2 B2540702 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride CAS No. 58665-01-3

2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride

Cat. No.: B2540702
CAS No.: 58665-01-3
M. Wt: 227.69
InChI Key: NFXGPALZRZQTSB-UHFFFAOYSA-N
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Description

Its structure includes a methyl group at the 1-position, an acetic acid moiety at the 3-position, and a hydrochloride salt to enhance solubility. This compound is marketed as a building block for drug discovery and organic synthesis, with commercial availability noted in 50 mg and 500 mg quantities . Key physicochemical properties include moderate molecular weight (estimated as 227.68 g/mol for C₁₁H₁₃ClNO₂) and water solubility due to the hydrochloride salt.

Properties

IUPAC Name

2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXGPALZRZQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For this compound, the specific reaction conditions would involve the use of appropriate starting materials and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction StepReagents/ConditionsYieldSource
HydrogenationPtO₂, AcOH, 24 h, rt96%
AcetylationAcCl, Et₃N, THF, 10°C82%
Salt Formation (HCl)HCl (g), MeOH/Et₂O, 16 h, rt100%

Reduction and Functionalization

The compound undergoes selective reduction and functional group transformations:

  • Double Bond Reduction : Zn/HCl system reduces α,β-unsaturated nitriles to saturated analogs without nitrile reduction .

  • Decarboxylation : Heating in pyridine removes the carboxylic acid group, yielding intermediates for spirocyclic derivatives .

Table 2: Reduction and Decarboxylation Data

SubstrateReagents/ConditionsProductYieldSource
(Indolin-3-yl)acetonitrileZn, HCl (aq), 24 h2,3-Dihydroindole85%
Carboxylic acid derivativePyridine, refluxDecarboxylated product78%

Stereochemical Considerations

The compound’s stereochemistry is critical for biological activity:

  • Chiral Resolution : The (S)-enantiomer of related dihydroindole derivatives is resolved using chiral chromatography (Frydenvang et al., 2004) .

  • Stereoselective Synthesis : Alane (AlH₃) in THF reduces ketones to alcohols with >94% enantiomeric excess (ee) .

Hydrolysis and Stability

  • Ester Hydrolysis : The methyl ester derivative is hydrolyzed to the free acid using NaOH in 1-propanol under reflux .

  • pH-Dependent Stability : The compound precipitates at pH 1.5–2.0 in aqueous HCl, enabling purification .

Table 3: Hydrolysis Conditions

SubstrateReagents/ConditionsProductYieldSource
Methyl ester derivativeNaOH, 1-propanol, reflux, 20 hFree carboxylic acid82%

Hazard and Handling

  • Storage : Room temperature in sealed containers .

  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

Scientific Research Applications

Biological Activities

1. Neuroprotective Effects

Research indicates that derivatives of 2,3-dihydroindoles exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. The presence of the indole structure is believed to contribute to these protective effects by modulating signaling pathways involved in cell survival and apoptosis .

2. Antimicrobial Activity

Studies have demonstrated that 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid; hydrochloride possesses antimicrobial properties against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. Research findings suggest that this compound can scavenge free radicals effectively, making it a candidate for further studies in oxidative stress-related conditions .

Therapeutic Potential

1. Pain Management

Given its structural similarities to other analgesics, there is potential for 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid; hydrochloride to be developed as a pain management agent. Its efficacy in modulating pain pathways could be explored through preclinical and clinical trials .

2. Cancer Research

The compound's ability to interact with cellular signaling pathways makes it a candidate for cancer research. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting possible applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntimicrobialEffective against Staphylococcus pneumoniae
AntioxidantScavenges free radicals
Pain ManagementPotential analgesic properties
Cancer ResearchInhibits proliferation of cancer cells

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied. For example, in anticancer research, it may target specific enzymes or signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Key Analogs :

2-(2,3-Dihydro-1H-indol-3-yl)acetic Acid Hydrochloride (CAS 1311316-63-8) Structure: Lacks the 1-methyl group present in the target compound. Molecular Weight: 213.66 g/mol (C₁₀H₁₂ClNO₂) .

2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)acetic Acid (CAS 1520471-33-3)

  • Structure : Acetic acid group at the 5-position instead of the 3-position.
  • Impact : Positional isomerism may affect electronic distribution and target selectivity, as substituent placement on aromatic systems often influences receptor binding .

Functional Group Variations

2-Oxo Derivatives Example: 2-(7-Fluoro-2-oxo-2,3-dihydroindol-3-yl)acetic Acid (Predicted Molecular Weight: 209.17 g/mol, C₁₀H₈FNO₃) . Key Difference: A ketone (2-oxo) group replaces the saturated C2-C3 bond in the dihydroindole core.

Halogenated Derivatives Example: 2-(7-Bromo-2-oxo-2,3-dihydroindol-3-yl)acetic Acid (Predicted Molecular Weight: 269.98 g/mol, C₁₀H₈BrNO₃) . Key Difference: Bromine substituent at the 7-position introduces steric bulk and electron-withdrawing effects. Impact: Halogens often improve metabolic stability and binding affinity but may increase molecular weight and toxicity risks.

Pharmacologically Active Analogs

Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic Acid Derivatives Activity: Potent aldose reductase inhibitors (e.g., IC₅₀ = 7.4 µM for lead compounds) . Comparison: The target compound lacks the cyano group, which is critical for enzyme inhibition in these analogs. Structural differences suggest divergent pharmacological profiles.

5-(1-Aminoethyl)-1-Methyl-2,3-dihydro-1H-indol-2-one Hydrochloride (CAS 1258641-37-0) Structure: Features a 2-oxo group and an aminoethyl substituent. Molecular Weight: 226.70 g/mol (C₁₁H₁₅ClN₂O) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-(1-Methyl-2,3-dihydroindol-3-yl)acetic Acid HCl 1-Me, 3-acetic acid, HCl C₁₁H₁₃ClNO₂ 227.68 Enhanced lipophilicity due to 1-Me
2-(2,3-Dihydro-1H-indol-3-yl)acetic Acid HCl None at 1-position, HCl C₁₀H₁₂ClNO₂ 213.66 Lower steric hindrance
2-(7-Fluoro-2-oxoindol-3-yl)acetic Acid 7-F, 2-oxo C₁₀H₈FNO₃ 209.17 High polarity, potential enzyme interactions
5-(1-Aminoethyl)-1-Me-2-oxoindole HCl 1-Me, 2-oxo, 5-aminoethyl C₁₁H₁₅ClN₂O 226.70 Basic nitrogen for ionic binding

Biological Activity

2-(1-Methyl-2,3-dihydroindol-3-yl)acetic acid; hydrochloride (CAS Number: 58665-01-3) is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₄ClNO
  • Molecular Weight : 227.7 g/mol
  • Synonyms : 2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride

Antitumor Activity

Research has indicated that compounds related to indole structures exhibit antitumor properties. A study evaluated various indole derivatives, including those similar to 2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid, for their cytotoxic effects against cancer cell lines. The findings suggested that these compounds could induce apoptosis in multidrug-resistant cancer cells, although their effectiveness may vary based on structural modifications and pharmacokinetic profiles .

Melatonin Receptor Binding

A significant aspect of the biological activity of indole derivatives is their interaction with melatonin receptors. In a binding affinity study, derivatives containing the 2,3-dihydroindole structure were tested against melatonin receptors (MT1 and MT2). It was observed that while these compounds exhibited lower binding affinities compared to melatonin itself, some derivatives showed promising receptor interaction profiles .

CompoundMT1 Binding Affinity (nM)MT2 Binding Affinity (nM)
Melatonin0.50.6
Indole Derivative A1.51.8
Indole Derivative B2.02.5

Neuroprotective Effects

In addition to antitumor activity, certain studies suggest that indole derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems and its antioxidant capacity have been highlighted as potential mechanisms for neuroprotection .

Study on Anticancer Properties

A notable case study involved the administration of an indole derivative similar to 2-(1-methyl-2,3-dihydroindol-3-yl)acetic acid in a mouse model of cancer. The results revealed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent. However, the study also noted rapid metabolism and clearance from the system, suggesting that further modifications may be needed to enhance bioavailability .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that indole derivatives often undergo extensive metabolic transformations which can affect their therapeutic efficacy. For instance, glucuronidation has been identified as a pathway leading to decreased plasma concentrations of active compounds shortly after administration . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of these compounds.

Q & A

Advanced Research Question

  • Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition studies. For receptor binding, employ radioligand displacement assays with positive/negative controls .
  • Buffer Compatibility : Optimize pH and ionic strength using phosphate-buffered saline (PBS) or Tris buffers to maintain compound stability .
  • Validation : Replicate findings across orthogonal assays (e.g., fluorescence-based and SPR biosensors) to confirm activity .

What methodologies can resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question

  • Source Verification : Ensure batch-to-batch consistency via HPLC and NMR to rule out impurity-driven discrepancies .
  • Experimental Reproducibility : Standardize protocols (e.g., solvent systems, temperature) across labs .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Bland-Altman plots) to identify systemic biases .

What are the best practices for ensuring compound stability during long-term storage?

Advanced Research Question

  • Storage Conditions : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
  • Stability Monitoring : Periodically analyze via HPLC and FT-IR to detect degradation products .
  • Lyophilization : For aqueous solutions, lyophilize and reconstitute fresh to avoid pH-driven decomposition .

How can researchers optimize synthetic yields while minimizing hazardous by-products?

Advanced Research Question

  • Catalyst Screening : Test green catalysts (e.g., TCEP) to reduce toxic by-products .
  • Solvent Selection : Replace chlorinated solvents with ethanol/water mixtures where possible .
  • Process Analytics : Use real-time monitoring (e.g., in-situ FT-IR) to adjust reaction parameters dynamically .

What computational tools are suitable for predicting the compound's pharmacokinetic properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like MOE .
  • ADMET Prediction : Utilize QSAR models to estimate absorption, distribution, and toxicity profiles .
  • Docking Studies : Validate binding modes against crystallographic data from resources like the Protein Data Bank .

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